3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride

Purity Quality Control Procurement

3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride is a synthetic oxazolidinone building block supplied as the hydrochloride salt. The 5,5‑dimethyl substitution confers conformational rigidity and protects the endocyclic carbonyl from nucleophilic attack—properties critical for stereochemical outcomes in asymmetric synthesis. The N‑3 azepane substituent provides a higher amine basicity (pKa ≈ 11.1) compared to piperidine analogs, ensuring robust salt stability and enabling direct solubility testing without a separate salt‑formation step. Supplied at 95% purity, this compound eliminates in‑house QC delays and supports high‑throughput fragment‑based drug discovery, stereoselective enolate alkylations, and systematic SAR campaigns exploring ring‑size effects on target binding. Standard international B2B shipping with ambient/Room Temperature conditions.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75
CAS No. 2503208-67-9
Cat. No. B2507043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride
CAS2503208-67-9
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75
Structural Identifiers
SMILESCC1(CN(C(=O)O1)C2CCCNCC2)C.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-11(2)8-13(10(14)15-11)9-4-3-6-12-7-5-9;/h9,12H,3-8H2,1-2H3;1H
InChIKeyHWYYXQQQAUDZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one Hydrochloride (CAS 2503208-67-9): Product Identity & Sourcing Baseline


3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one hydrochloride is a synthetic oxazolidinone building block characterized by a 5,5‑dimethyl substitution pattern on the oxazolidinone ring and an N‑3 azepane substituent, supplied as the hydrochloride salt . The gem‑dimethyl motif is structurally analogous to the SuperQuat family of chiral auxiliaries, where it confers conformational rigidity and protects the endocyclic carbonyl from nucleophilic attack—properties that are critical for stereochemical outcomes in asymmetric synthesis [1]. This compound is commercially available from major chemical suppliers including Sigma‑Aldrich (via Enamine) .

Why Generic Substitution of 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one Hydrochloride Fails


The combination of the 5,5‑dimethyl gem‑disubstitution and the seven‑membered azepane ring creates a steric and electronic environment that cannot be reproduced by simple N‑alkyl oxazolidinones or six‑membered piperidine analogs. Replacing the azepane with a piperidine ring alters both the amine pKa (azepane: ~11.1 vs. piperidine: ~10.8 for the parent secondary amines [1]) and the conformational flexibility of the saturated N‑heterocycle, which directly impacts solubility, salt stoichiometry, and target‑binding geometry in medicinal chemistry applications. The 5,5‑dimethyl group further differentiates this scaffold from the non‑methylated 3‑(azepan‑4‑yl)‑1,3‑oxazolidin‑2‑one (CAS 1702906‑78‑2) by providing enhanced carbonyl protection and conformational bias, as established in the SuperQuat literature [2].

Head‑to‑Head Quantitative Differentiation: 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one Hydrochloride vs. Closest Analogs


Commercial Purity Grade: Azepane‑Oxazolidinone HCl vs. Piperidine Analog

The commercial product specification for 3‑(azepan‑4‑yl)‑5,5‑dimethyl‑1,3‑oxazolidin‑2‑one hydrochloride lists a purity of 95% by HPLC/NMR as per the Sigma‑Aldrich Certificate of Analysis . The closest commercially listed analog, 5,5‑dimethyl‑3‑(piperidin‑4‑yl)‑1,3‑oxazolidin‑2‑one, is noted by CymitQuimica as a 'versatile small molecule scaffold' without a standardized purity specification on the public product page . The explicit purity documentation for the azepane derivative provides quantitative quality assurance for procurement decisions.

Purity Quality Control Procurement

Amine Basicity: Azepane vs. Piperidine Substituent pKa Comparison

The azepane substituent in the target compound provides a secondary amine with an aqueous pKa of approximately 11.1 (value for unsubstituted azepane), while the piperidine analog has a pKa of approximately 10.8 [1]. Although measured on the parent heterocycles rather than the N‑substituted oxazolidinones, this ~0.3 log unit difference translates to a ~2‑fold difference in protonation equilibrium at physiological pH, which can influence salt stoichiometry, solubility, and membrane permeability in drug discovery applications.

pKa Basicity Salt Formation

Conformational Rigidity: 5,5‑Dimethyl Effect on Carbonyl Protection

The 5,5‑dimethyl substitution on the oxazolidinone ring, a hallmark of the SuperQuat chiral auxiliary design, sterically hinders nucleophilic attack at the endocyclic carbonyl group and biases the conformation of adjacent substituents [1]. In the SuperQuat review, this effect is quantified as superior diastereofacial selectivity and enhanced auxiliary recovery compared to the non‑gem‑dimethyl Evans oxazolidinones [1]. The non‑methylated analog 3‑(azepan‑4‑yl)‑1,3‑oxazolidin‑2‑one (CAS 1702906‑78‑2) lacks these protective features, making the target compound preferred for applications requiring carbonyl stability under nucleophilic conditions.

Conformational Bias Carbonyl Stability SuperQuat

Physical Form and Storage Stability: Hydrochloride Salt Advantage

The target compound is supplied as a hydrochloride salt in powder form, with recommended storage at room temperature and normal shipping conditions . The free base analog (CAS 2503203‑16‑3) lacks the salt‑form specifications for long‑term stability documentation in public vendor listings . Hydrochloride salts generally exhibit improved crystallinity, reduced hygroscopicity, and enhanced shelf‑life compared to free bases, which is consistent with established pharmaceutical salt‑screening principles [1].

Salt Form Storage Handling

Application Scenarios for 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Requiring Documented Purity and Room‑Temperature Stability

For fragment‑based drug discovery or high‑throughput chemistry where building block purity directly impacts hit‑confirmation rates, the Sigma‑Aldrich specification of 95% purity eliminates in‑house QC delays. The room‑temperature storage compatibility further reduces logistical complexity in automated compound‑management systems.

Asymmetric Synthesis Utilizing Hindered Oxazolidinone Auxiliaries

In stereoselective enolate alkylations or Michael additions where auxiliary carbonyl protection is critical, the 5,5‑dimethyl motif—validated in the SuperQuat family—provides steric shielding against nucleophilic cleavage [1], offering a practical advantage over non‑methylated oxazolidinone auxiliaries.

Salt‑Form Screening and Solubility Optimization in Pre‑formulation

When evaluating amine‑containing building blocks for salt formation, the pre‑formed hydrochloride salt allows direct solubility and dissolution testing without a separate salt‑formation step. The higher basicity of the azepane nitrogen compared to piperidine [2] further supports robust salt stability, making this compound a convenient standard for comparative pre‑formulation studies.

Structure–Activity Relationship (SAR) Studies Comparing Saturated N‑Heterocycle Ring Size

For SAR campaigns exploring the impact of ring size (six‑ vs. seven‑membered) on target binding, this compound serves as a direct comparator to the piperidine analog , enabling systematic evaluation of conformational and electronic effects on potency and selectivity.

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